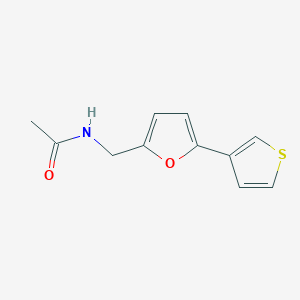![molecular formula C24H20N4O4 B2368033 3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-26-2](/img/structure/B2368033.png)
3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has explored the use of derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl compounds, including the specific compound , for their anticonvulsant activity. A study found that these compounds, when synthesized and tested, showed promising results in in vivo and in silico anticonvulsant studies. This suggests potential applications in the treatment of convulsive syndromes (El Kayal et al., 2019).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , were designed and synthesized, showing significant in vitro antitumor activity. These derivatives exhibited potential as therapeutic agents against various cancer cell lines, suggesting a potential research avenue for the compound of interest (Al-Suwaidan et al., 2016).
Application in Heterocyclic Chemistry
Studies in heterocyclic chemistry have explored the synthesis and reactivity of compounds structurally similar to 3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide. These studies contribute to the understanding of the chemical properties and potential applications of this class of compounds in various fields, including medicinal chemistry and material science (Bremner et al., 1986).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar quinazolinone derivatives with biological targets. These studies are crucial for predicting the biological activity of these compounds and their potential use in drug design (Barnard & Elvidge, 1983).
Cyclization Reactions
Research into cyclization reactions involving cyanamides and related compounds has provided insight into the synthesis of quinazoline derivatives. This research is significant for the development of new synthetic methods and the exploration of novel chemical structures (Shikhaliev et al., 2008).
Synthesis of Novel Derivatives
Exploration of Binding Affinity and Selectivity
Research on similar compounds has focused on their binding affinity and selectivity to biological targets, which is crucial for drug discovery and development. This research has led to the identification of selective inhibitors for specific proteins, demonstrating the potential for therapeutic applications (Lindgren et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2h)-yl)-n-aryl/alkyl benzamides, have been found to exhibit cytotoxicity against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cancer cell survival and proliferation.
Mode of Action
It is known that the compound contains quinazoline and amide moieties, which are important pharmacophores in several anticancer agents . These pharmacophores can interact with cellular targets, leading to changes in cellular functions. The compound’s anticancer activity may be due to its ability to intercalate with DNA, disrupting the normal function of cancer cells .
Result of Action
Given its potential anticancer activity, it may induce cell death (apoptosis) in cancer cells, inhibit cell proliferation, and disrupt dna synthesis .
Eigenschaften
IUPAC Name |
3-[1-[(2-cyanophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c25-14-17-6-1-2-7-18(17)16-28-21-10-4-3-9-20(21)23(30)27(24(28)31)12-11-22(29)26-15-19-8-5-13-32-19/h1-10,13H,11-12,15-16H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYFTSQVCHUGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

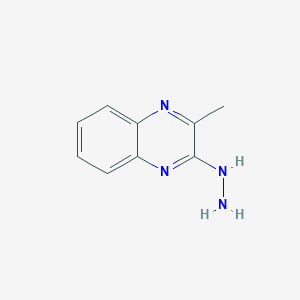
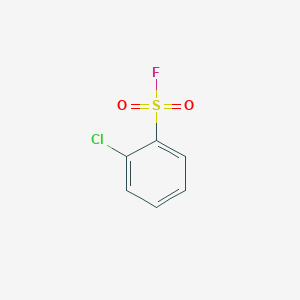
![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
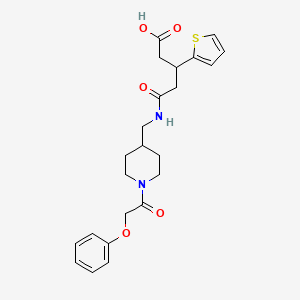
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
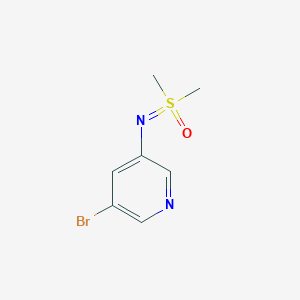
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)


![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
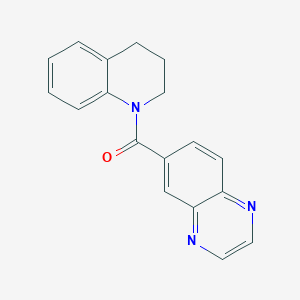
![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)
